molecular formula C10H11BrO2 B8424181 5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran

5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran

Cat. No.: B8424181
M. Wt: 243.10 g/mol
InChI Key: VEBZDEWJLQJJDJ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-2H-1-benzofuran-2-ol

InChI

InChI=1S/C10H11BrO2/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5,9,12H,1-2H3

InChI Key

VEBZDEWJLQJJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2=C1C=C(C=C2)Br)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-Methoxy-5-bromophenyl)-2-methyl-1-propanal (30 g, 0.115 mole) was added to molten pyridine hydrochloride (60 g) and the mixture heated with stirring at 190°-200° C. for 50 minutes. Addition to ice-water containing a little hydrochloric acid and isolated through ether gave, after recrystallisation from petroleum ether (b.p. 80°-100° C.) 11.7 g (42%) title product m.p. 114°-5° C.
Quantity
30 g
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reactant
Reaction Step One
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60 g
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reactant
Reaction Step One
[Compound]
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ice water
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Synthesis routes and methods II

Procedure details

To a solution of 5-Bromo-3,3-dimethyl-3H-benzofuran-2-one (1.199 g, 5.0 mmol) (described in Step 2 of Example A(68), ), dissolved in anhydrous CH2Cl2 (20 ml), and cooled to −78° C., was added DIBAL (3.67 mL, 5.5 mmol, 1.5M in Toluene). The reaction was stirred for 1 h at this temperature then quenched with 1N HCl until acidic. The resulting mixture was extracted with ether, which was washed with brine, dried with MgSO4, concentrated and purified by silica gel chromatography (gradient elution 5–15% Ethylacetate/Hexanes). Yield 0.95 g, 79%.
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1.199 g
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reactant
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3.67 mL
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reactant
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20 mL
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solvent
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Synthesis routes and methods III

Procedure details

2-(2-(Methoxy-5-bromophenyl)-2-methyl-1-propanol (30 g, 0.115 mole) was added to molten pyridine hydrochloride (60 g) and the mixture heated with stirring at 190°-200° C. for 50 minutes. Addition to ice-water containing a little hydrochloric acid and isolated through ether gave, after recrystallisation from petroleum ether (b.p. 80°-100° C.) 11.7 g (42%) title product m.p. 114°-5° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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